

# Enhancing Miltiradiene Conversion: A Comparative Analysis of Cytochrome P450 Reductases

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A detailed evaluation of Cytochrome P450 Reductase (CPR) partners reveals significant variations in the catalytic efficiency of CYP76AH1, a key enzyme in the biosynthesis of pharmacologically active tanshinones from **miltiradiene**. This guide provides a comparative analysis of different CPRs, supported by experimental data, to aid researchers in optimizing heterologous expression systems for the production of high-value diterpenoids.

In the metabolic pathway of tanshinone biosynthesis, the conversion of **miltiradiene** to ferruginol is a critical oxidation step catalyzed by the cytochrome P450 enzyme, CYP76AH1, from Salvia miltiorrhiza.[1] Like most microsomal P450s, CYP76AH1 requires an electron donor, a cytochrome P450 reductase (CPR), for its catalytic activity. The choice of the CPR partner can dramatically influence the overall efficiency of the enzymatic reaction. This guide compares the effectiveness of different CPRs when co-expressed with CYP76AH1 in a yeast-based heterologous production system.

# Comparative Performance of CPRs on CYP76AH1 Activity

The functional necessity of a CPR partner for CYP76AH1 activity was demonstrated in engineered Saccharomyces cerevisiae strains. A yeast strain engineered to produce **miltiradiene** but expressing CYP76AH1 alone failed to produce ferruginol. However, the co-



expression of CYP76AH1 with CPRs from either Salvia miltiorrhiza or Arabidopsis thaliana successfully enabled the conversion of **miltiradiene** to ferruginol.[1]

A direct comparison of two endogenous CPRs from Salvia miltiorrhiza, SmCPR1 and SmCPR2, revealed a significant difference in their ability to support CYP76AH1 activity. The engineered yeast strain co-expressing CYP76AH1 and SmCPR1 produced a significantly higher titer of ferruginol compared to the strain with SmCPR2.[1] This suggests that SmCPR1 is a more efficient electron donor for CYP76AH1 in this heterologous system.

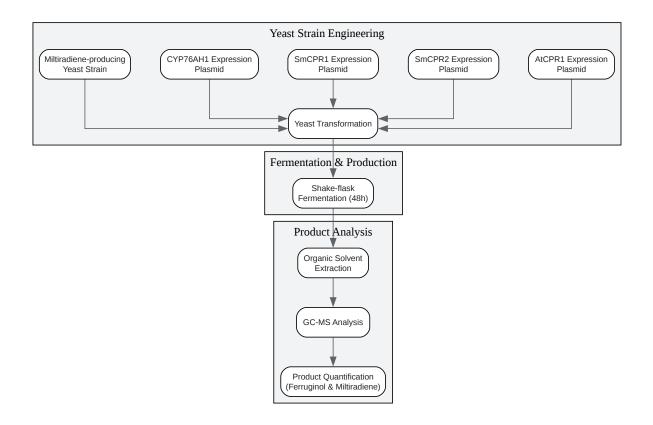
Interestingly, the production of ferruginol was inversely correlated with the accumulation of the precursor, **miltiradiene**. The strain producing the highest level of ferruginol (with SmCPR1) had the lowest residual **miltiradiene**, indicating efficient conversion.[1]

Engineered Yeast Strain	CPR Partner	Ferruginol Titer (mg/L)	Miltiradiene Titer (mg/L)	Reference
YJ32	None	0	5.2	[1]
YJ35	SmCPR1 (S. miltiorrhiza)	10.5	1.2	[1]
YJ33	SmCPR2 (S. miltiorrhiza)	5.2	Not specified	[1]
YJ42	AtCPR1 (A. thaliana)	2.1	Not specified	[1]

# **Experimental Workflow and Signaling Pathway**

The general workflow for evaluating the efficacy of different CPRs on CYP76AH1 activity in a yeast heterologous system is depicted below. This process involves the construction of engineered yeast strains, fermentation, and subsequent analysis of the products.



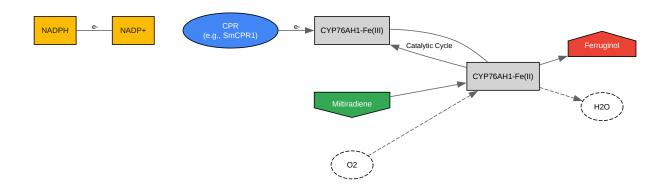


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Caption: Workflow for evaluating different CPRs on CYP76AH1 activity in yeast.

The underlying biochemical pathway illustrates the crucial role of CPR in mediating electron transfer from NADPH to CYP76AH1, which is essential for the monooxygenase activity that converts **miltiradiene** to ferruginol.





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Caption: Electron transfer pathway from NADPH to CYP76AH1 via CPR.

# **Experimental Protocols**

The following is a summary of the methodology used for the heterologous production and evaluation of ferruginol in S. cerevisiae.

- 1. Yeast Strain and Plasmids:
- Base Strain:S. cerevisiae BY4741, engineered to produce miltiradiene.
- Expression Plasmids:
  - A plasmid carrying the coding sequence of CYP76AH1 from S. miltiorrhiza.
  - Separate plasmids carrying the coding sequences for SmCPR1, SmCPR2 (from S. miltiorrhiza), or AtCPR1 (from A. thaliana).
- 2. Yeast Transformation and Cultivation:
- The miltiradiene-producing yeast strain was co-transformed with the CYP76AH1 plasmid and one of the CPR plasmids.



- Transformed yeast cells were selected on appropriate synthetic defined dropout medium.
- For production, cultures were grown in shake flasks at 30°C for 48 hours.
- 3. Product Extraction and Analysis:
- Yeast cultures were extracted with an equal volume of ethyl acetate.
- The organic phase was collected, dried, and resuspended in a suitable solvent (e.g., hexane).
- The samples were analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
- Quantification of miltiradiene and ferruginol was performed by comparing the peak areas with those of authentic standards.

In Vitro Enzyme Assay: In addition to whole-cell assays, in vitro experiments were conducted. In these assays, purified CYP76AH1 enzyme was incubated with **miltiradiene** in the presence of a CPR partner (e.g., AtCPR1) and NADPH. The reaction products were then extracted and analyzed by GC-MS to confirm enzymatic activity.[1]

## Conclusion

The selection of an appropriate CPR partner is critical for maximizing the activity of CYP76AH1 and, consequently, the yield of ferruginol from **miltiradiene** in heterologous hosts.

Experimental evidence demonstrates that SmCPR1 from Salvia miltiorrhiza is a highly effective reductase for CYP76AH1, leading to a nearly two-fold increase in ferruginol production compared to its isoform, SmCPR2.[1] These findings underscore the importance of screening and selecting optimal P450-CPR pairs for the efficient bio-production of valuable plant-derived compounds. Researchers and drug development professionals can leverage this data to design more efficient microbial cell factories for the sustainable production of tanshinones and other important diterpenoids.

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### References

- 1. CYP76AH1 catalyzes turnover of miltiradiene in tanshinones biosynthesis and enables heterologous production of ferruginol in yeasts - PMC [pmc.ncbi.nlm.nih.gov]
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